molecular formula C18H18F2N2O B4436798 N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4436798
M. Wt: 316.3 g/mol
InChI Key: PFAWFMGDSIDFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as ABT-594, is a synthetic compound that has been developed as a potential analgesic drug. It was first synthesized in the late 1990s by Abbott Laboratories, and since then, it has been extensively studied for its pharmacological properties.

Mechanism of Action

N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide acts on a specific type of receptor in the nervous system called the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the transmission of pain signals in the nervous system. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide binds to this receptor and activates it, leading to a decrease in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to decrease the release of glutamate, a neurotransmitter that is involved in pain transmission.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its pharmacological properties. However, N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide is a complex molecule that requires specialized equipment and expertise for its synthesis and handling. It is also not commercially available, which can limit its use in lab experiments.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of research is the development of more potent and selective analogs of N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide. Another area of research is the investigation of the long-term effects of N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide on the nervous system. Finally, there is a need for more studies on the safety and efficacy of N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide in humans.
Conclusion:
In conclusion, N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It acts on a specific type of receptor in the nervous system and has several biochemical and physiological effects. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for use in lab experiments, but also has limitations due to its complex synthesis and handling. There are several future directions for research on N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, including the development of more potent and selective analogs and the investigation of its long-term effects on the nervous system.

Scientific Research Applications

N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in relieving pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(3,4-difluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to have a lower risk of addiction and abuse compared to other analgesic drugs such as opioids.

properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-8-7-15(11-17(16)20)21-18(23)14-5-3-13(4-6-14)12-22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAWFMGDSIDFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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